Product packaging for 6,8-dibromo-2-methylQuinoline(Cat. No.:)

6,8-dibromo-2-methylQuinoline

Cat. No.: B8617807
M. Wt: 300.98 g/mol
InChI Key: MEYVEXMDLAUCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-2-methylquinoline is a synthetic organic compound that serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. The quinoline core is a privileged structure in pharmacology, known for its diverse biological activities . This compound is of significant interest in oncology research, particularly in the development of novel anti-cancer agents. Closely related derivatives, such as 5,7-dibromo-2-methyl-8-hydroxyquinoline (broquinaldol), have demonstrated potent activity against aggressive cancer cell lines. Recent scientific studies show that such derivatives can inhibit proliferation and induce apoptosis (programmed cell death) in triple-negative breast cancer (TNBC) cells, such as MDA-MB-468, by activating the MKK7-JNK signaling pathway . The bromine atoms on the quinoline ring are key for further chemical modifications, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its use as a synthetic precursor. It enables the construction of more complex molecules through various coupling reactions, facilitating the exploration of new chemical space for identifying bioactive compounds . Researchers utilize this scaffold to develop potential therapeutic agents that act through mechanisms such as enzyme inhibition or pathway modulation. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Br2N B8617807 6,8-dibromo-2-methylQuinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

6,8-dibromo-2-methylquinoline

InChI

InChI=1S/C10H7Br2N/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3

InChI Key

MEYVEXMDLAUCOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 6,8 Dibromo 2 Methylquinoline and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) represents a key class of reactions for the functionalization of halogenated quinolines. This pathway involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a halide. The reactivity of the quinoline (B57606) system in SNAr reactions is significantly influenced by the position of the halogen and the presence of activating groups.

Displacement of Bromine Atoms on the Quinoline Ring

The displacement of bromine atoms on the 6,8-dibromo-2-methylquinoline ring via nucleophilic aromatic substitution is a challenging yet feasible transformation. Generally, haloquinolines are susceptible to nucleophilic substitution, particularly when the halogen is located at the 2- or 4-positions, which are activated by the ring nitrogen. quimicaorganica.org However, bromine atoms on the benzene (B151609) ring of the quinoline scaffold, such as in the 6- and 8-positions, are less reactive and their substitution often requires harsh reaction conditions or the presence of activating groups.

Research has demonstrated that bromoquinolines can serve as precursors for a variety of functionalized quinoline compounds through nucleophilic substitution, allowing for the introduction of cyano, methoxy (B1213986), phenyl, and amino groups. nih.gov The success of these reactions is highly dependent on the specific nucleophile and the reaction conditions employed. For instance, the reaction of 2,4-dichloroquinolines with sodium azide (B81097) shows selective displacement at the 4-position. iust.ac.ir While direct displacement of bromine at the 6- and 8-positions of 2-methylquinoline (B7769805) is less common, the principles of SNAr suggest that with potent nucleophiles and appropriate conditions, such transformations are possible.

Gas-phase studies on polyfluorobromobenzenes have shown that nucleophilic attack can lead to bromide loss, and in some cases, an "element effect" is observed where fluoride (B91410) loss competes with bromide loss. nih.gov This highlights the complexity of nucleophilic aromatic substitution on polyhalogenated aromatic systems.

Activation of Bromine by Electron-Withdrawing Groups (e.g., Nitro) for SNAr

The presence of strong electron-withdrawing groups (EWGs) ortho or para to a halogen can significantly enhance the rate of nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.comkhanacademy.orgcsbsju.edulibretexts.orgyoutube.comyoutube.com This is due to the stabilization of the negatively charged intermediate, often referred to as a Meisenheimer complex, through resonance. byjus.commasterorganicchemistry.com The nitro group (NO₂) is a particularly potent activating group in this regard. wikipedia.orgchemistrysteps.comcsbsju.edubyjus.com

In the context of bromoquinolines, the introduction of a nitro group can facilitate the displacement of a bromine atom that would otherwise be unreactive. For example, the nitration of 6-bromoquinoline (B19933) to form 6-bromo-5-nitroquinoline (B1267105) activates the bromo group for nucleophilic substitution. nih.gov This activation allows for the efficient synthesis of 6-piperazinyl and 6-morpholinyl quinolines via an SNAr mechanism. nih.gov The electron-withdrawing nature of the nitro group reduces the electron density of the quinoline ring, making it more susceptible to nucleophilic attack. nih.govnih.govnih.gov

The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. libretexts.org

Table 1: Effect of Electron-Withdrawing Groups on SNAr Reactivity

Activating GroupPosition Relative to Leaving GroupInfluence on Reactivity
Nitro (NO₂)ortho, paraStrong activation
Cyano (CN)ortho, paraModerate to strong activation
Carbonyl (C=O)ortho, paraModerate activation

Regioselectivity of Nucleophilic Attack on the Quinoline System

The regioselectivity of nucleophilic attack on the quinoline ring is a critical aspect of its reactivity. For unsubstituted haloquinolines, nucleophilic substitution is generally favored at the 2- and 4-positions. quimicaorganica.orgbaranlab.org This preference is attributed to the ability of the nitrogen atom to stabilize the negative charge of the intermediate through resonance. The 4-position is often more reactive than the 2-position. baranlab.org

When strong electron-withdrawing groups are present on the benzene portion of the quinoline ring, the site of nucleophilic attack can be redirected. For instance, in 5-nitroquinolines, nucleophilic substitution can occur at the C-6 position, while in 6-nitroquinolines, the C-5 position is targeted. iust.ac.ir This demonstrates the powerful directing effect of the nitro group in activating specific positions for nucleophilic attack.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction pathways and regioselectivity of SNAr reactions on substituted aromatic systems. researchgate.net Factors such as intramolecular hydrogen bonding can also influence the regioselective outcome. researchgate.net In the case of this compound, the inherent reactivity of the quinoline nucleus and the electronic effects of the bromine and methyl substituents would collectively determine the preferred site of nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions at Brominated Sites

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of haloquinolines.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation at Bromine Positions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. icmpp.royonedalabs.comyoutube.com This reaction is highly effective for the formation of C-C bonds and has been successfully employed in the synthesis of various substituted quinolines. icmpp.ronih.gov

Brominated quinolines, including those with bromine atoms on the benzene ring, are suitable substrates for Suzuki-Miyaura coupling. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. A general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The reactivity of aryl chlorides, which are generally less reactive than aryl bromides, has been improved through the development of advanced catalyst systems, highlighting the broad applicability of this methodology. icmpp.ro This suggests that the bromine atoms of this compound would be amenable to Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and vinyl substituents at the 6- and 8-positions.

Table 2: Key Components of a Typical Suzuki-Miyaura Coupling Reaction

ComponentRoleCommon Examples
SubstrateElectrophileAryl bromides, aryl iodides, aryl triflates
Coupling PartnerNucleophileBoronic acids, boronic esters
CatalystFacilitates the reactionPd(PPh₃)₄, PdCl₂(dppf)
BaseActivates the organoboron speciesNa₂CO₃, K₂CO₃, Cs₂CO₃
SolventDissolves reactants and facilitates reactionToluene, dioxane, DMF, water mixtures

Sonogashira Coupling for Alkynylation of Brominated Quinolines

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. scirp.orgresearchgate.netnih.gov This reaction is a highly efficient method for the synthesis of alkynyl-substituted aromatic compounds. organic-chemistry.org

Brominated quinolines have been shown to be effective substrates in Sonogashira coupling reactions. For example, 6,7-dibromoquinoline-5,8-dione (B3062177) undergoes palladium-catalyzed coupling with various terminal alkynes to produce alkynylquinoline-5,8-diones in good yields. researchgate.net This indicates that the bromine atoms on the benzene ring of the quinoline scaffold are reactive under Sonogashira conditions.

The reaction conditions for Sonogashira coupling typically involve a palladium catalyst, a copper(I) co-catalyst, a base (often an amine), and a suitable solvent. The reaction is tolerant of a wide range of functional groups on both the alkyne and the aryl halide. nih.govnih.gov Therefore, this compound is expected to undergo Sonogashira coupling to afford the corresponding 6,8-dialkynyl-2-methylquinolines, providing a pathway to a diverse range of functionalized quinoline derivatives.

Other Palladium-Catalyzed Cross-Couplings (e.g., Heck, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Beyond the more common Suzuki and Sonogashira reactions, the Heck and Buchwald-Hartwig amination reactions represent versatile strategies for the functionalization of haloquinolines. The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition of the palladium(0) catalyst to the aryl halide, followed by subsequent steps like migratory insertion or transmetalation, and concluding with reductive elimination to regenerate the catalyst and yield the product. youtube.comuwindsor.ca

The Heck reaction facilitates the coupling of aryl halides with alkenes. For a substrate like this compound, selective reaction at either the C6 or C8 position could be achieved by carefully controlling reaction conditions. This reaction is a powerful method for forming C(sp²)–C(sp²) bonds and creating aryl-substituted alkenes, which can serve as versatile intermediates for further chemical modifications. researchgate.net

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling aryl halides with amines. This reaction would allow for the introduction of primary or secondary amine functionalities at the C6 and/or C8 positions of the this compound core. Given the prevalence of aminoquinoline structures in pharmacologically active compounds, this reaction is of significant interest.

While specific studies detailing Heck or Buchwald-Hartwig reactions on this compound are not prevalent in the provided literature, the reactivity of the C-Br bonds on the quinoline scaffold makes it a suitable candidate for such transformations. The chemoselectivity between the C6-Br and C8-Br bonds would likely be influenced by steric and electronic factors, offering pathways for regioselective derivatization.

Role of this compound as a Precursor in Diverse Cross-Coupling Methodologies

The di-halogenated nature of this compound makes it an exceptionally valuable precursor for the synthesis of complex, multi-substituted quinoline derivatives through sequential cross-coupling reactions. The differential reactivity of the two bromine atoms, or the ability to perform sequential couplings, allows for the stepwise and controlled introduction of different functional groups onto the quinoline core.

This step-by-step functionalization is a key strategy in building molecular complexity. For instance, a first palladium-catalyzed reaction (e.g., Suzuki coupling) could be performed selectively at one of the bromine positions, followed by a different type of coupling (e.g., Sonogashira or Buchwald-Hartwig) at the remaining bromine. Halogen-containing quinolines are of particular interest because the halogen atom provides a direct handle for further structural elaboration through these cross-coupling methods. nih.gov

The utility of such precursors is highlighted in the synthesis of novel antagonists for receptors like the human CC chemokine receptor 8 (CCR8), where palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor were used to generate a diverse library of compounds. nih.gov Similarly, this compound can serve as the foundational scaffold for creating libraries of novel compounds for screening in drug discovery and materials science.

Table 1: Potential Sequential Cross-Coupling Reactions using this compound

StepReaction TypeReagentPosition FunctionalizedIntermediate/Product
1Suzuki CouplingArylboronic AcidC6 or C86-Aryl-8-bromo-2-methylquinoline
2Buchwald-HartwigAmineC86-Aryl-8-amino-2-methylquinoline
OR
1Sonogashira CouplingTerminal AlkyneC8 or C68-(Alkynyl)-6-bromo-2-methylquinoline
2Heck ReactionAlkeneC68-(Alkynyl)-6-(alkenyl)-2-methylquinoline

Electrophilic Aromatic Substitution (SEAr) on the Quinoline Benzene Moiety

Competitive Regioselectivity at C5 and C8 Positions

In electrophilic aromatic substitution (SEAr) reactions, the quinoline system preferentially reacts on the benzene ring (carbocycle) rather than the pyridine (B92270) ring. quimicaorganica.orgaskfilo.com The pyridine ring is deactivated due to the electron-withdrawing effect of the nitrogen atom, which makes it less nucleophilic. askfilo.com Under acidic conditions typical for many SEAr reactions (like nitration or sulfonation), the nitrogen atom becomes protonated, forming the quinolinium ion. This further deactivates the pyridine ring to electrophilic attack. stackexchange.com

Within the benzene ring, substitution occurs predominantly at the C5 and C8 positions. quimicaorganica.orgaskfilo.comimperial.ac.ukiust.ac.ir This regioselectivity can be explained by examining the stability of the cationic intermediates (Wheland intermediates or sigma complexes) formed during the reaction. quimicaorganica.orgimperial.ac.uk

Attack at C5 or C8: When an electrophile attacks at the C5 or C8 position, the positive charge in the resulting resonance structures can be delocalized without disrupting the aromatic sextet of the pyridine ring. This leads to a more stable intermediate. askfilo.com

Attack at C6 or C7: Attack at the C6 or C7 positions results in resonance structures where the aromaticity of the pyridine ring is disrupted, leading to a less stable, higher-energy intermediate. quimicaorganica.org

Therefore, the reaction pathway proceeding through the more stable C5/C8 intermediate is kinetically favored, leading to the observed product distribution. imperial.ac.uk The reaction rate for electrophilic substitution on quinoline is significantly slower than on naphthalene, its carbocyclic analogue, due to the deactivating influence of the protonated nitrogen. stackexchange.com

Influence of Methyl Group and Halogen Substituents on SEAr Directivity

The directing effects of existing substituents on the quinoline ring play a crucial role in determining the position of subsequent electrophilic attacks. These effects are categorized as activating or deactivating and are governed by a combination of inductive and resonance effects. libretexts.orglumenlearning.com

Methyl Group (at C2): The methyl group is an activating group. It donates electron density to the ring through a positive inductive effect (+I). Activating groups are typically ortho, para-directors. libretexts.org However, in the this compound system, its influence is primarily on the pyridine ring, which is already deactivated towards SEAr. Its activating effect on the distant benzene ring is weak.

Halogen Substituents (at C6 and C8): Halogens like bromine are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring less reactive than benzene. libretexts.org However, they are ortho, para-directors because they can donate a lone pair of electrons through a resonance effect (+R), which helps to stabilize the positive charge in the ortho and para intermediates. libretexts.org

In the case of this compound, the benzene ring is already substituted at C6 and C8. The remaining open positions are C5 and C7.

The bromine at C6 would direct an incoming electrophile to its ortho position (C5 or C7).

The bromine at C8 would direct an incoming electrophile to its ortho position (C7).

Considering the inherent preference of the quinoline nucleus for substitution at C5 and C8, and the directing effects of the bromo substituents, the most likely position for a further electrophilic attack would be C5. The C7 position is sterically hindered by the C8-bromo substituent and electronically disfavored compared to C5. Therefore, the combined electronic and steric landscape strongly favors electrophilic substitution at the C5 position.

Nitration, Sulfonation, and Acylation of Quinoline Derivatives

Nitration, sulfonation, and acylation are fundamental electrophilic aromatic substitution reactions used to functionalize quinoline systems. masterorganicchemistry.com

Nitration: The nitration of quinoline is typically carried out using a mixture of nitric acid and sulfuric acid. jst.go.jp The reaction proceeds on the protonated quinolinium ion and yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. iust.ac.irrsc.orgcdnsciencepub.com The ratio of these isomers can be influenced by reaction conditions. The presence of other substituents significantly affects the outcome. For example, the nitration of 2-anilino-4-methylquinoline gives different products depending on the concentration of sulfuric acid used, with nitration occurring on either the quinoline or the aniline (B41778) ring. jst.go.jp For a substrate like this compound, nitration would be expected to occur at the C5 position, directed by the C6-bromo group and the inherent reactivity of the quinoline system.

Sulfonation: Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid (–SO₃H) group, typically using fuming sulfuric acid. wikipedia.org This reaction is reversible. wikipedia.org The sulfonation of quinoline also tends to occur at the C5 and C8 positions of the benzene ring. iust.ac.ir The reversibility of sulfonation makes the sulfonic acid group useful as a temporary blocking group to direct other electrophiles to different positions. libretexts.org

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.comresearchgate.net However, traditional Friedel-Crafts reactions often fail with quinoline because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the entire ring system. Alternative methods have been developed for the acylation of quinolines. One such method is a transition-metal-free cross-dehydrogenative coupling (CDC) reaction, which can use arylmethanols or aldehydes as the acylating agents in the presence of an oxidant like K₂S₂O₈. organic-chemistry.orgnih.gov Another approach is an electrochemical hydrogen atom transfer (HAT) strategy. chemistryviews.org These methods provide access to 2-acylquinolines and other acylated derivatives under milder conditions. organic-chemistry.orgchemistryviews.org

Table 2: Summary of Electrophilic Aromatic Substitution on Quinoline

ReactionReagentsTypical Products (Unsubstituted Quinoline)Notes
Nitration HNO₃ / H₂SO₄5-Nitroquinoline & 8-NitroquinolineReaction occurs on the quinolinium ion. stackexchange.comjst.go.jp
Sulfonation Fuming H₂SO₄ (SO₃)Quinoline-5-sulfonic acid & Quinoline-8-sulfonic acidReversible reaction; can be used as a blocking group. iust.ac.irwikipedia.org
Acylation RCOCl / AlCl₃Fails due to catalyst coordination with nitrogen.Alternative methods like CDC or electrochemical reactions are used. organic-chemistry.orgnih.govchemistryviews.org

Halogen Dance Reactions in Quinoline Systems

The halogen dance (HD) is a base-catalyzed isomerization reaction in which a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a new one. wikipedia.orgclockss.org This rearrangement, also known as halogen scrambling or migration, is driven by the formation of a more stable metallated (typically lithiated) intermediate. wikipedia.orgresearchgate.net The reaction provides a powerful synthetic route to functionalize positions that are not easily accessible through direct substitution. wikipedia.orgresearchgate.net

The mechanism typically involves deprotonation by a strong, hindered base (like lithium diisopropylamide, LDA) at a position adjacent to the halogen. This forms an initial carbanionic species. Through a series of intermolecular halogen-metal exchange steps, the halogen and the metal effectively "dance" across the ring until the most thermodynamically stable organometallic intermediate is formed. wikipedia.orgwhiterose.ac.uk Quenching this intermediate with an electrophile results in a product where the halogen has moved and a new functional group has been introduced at the site of the final carbanion. wikipedia.org

Halogen dance reactions have been successfully applied to various heterocyclic systems, including quinolines. clockss.orgresearchgate.net For instance, treating 3-fluoro-4-iodoquinoline (B1310626) with a lithium amide base induces a halogen dance. The initial lithiation likely occurs at the C2 position, leading to 3-fluoro-4-iodo-2-lithioquinoline. This intermediate then rearranges to the more stable 3-fluoro-2-iodo-4-lithioquinoline. Trapping this final intermediate with various electrophiles yields 4-substituted 3-fluoro-2-iodoquinolines in high yields. researchgate.net

For a substrate like this compound, a halogen dance reaction could potentially be initiated by deprotonation at C7 (ortho to the C8-Br) or C5 (ortho to the C6-Br). The subsequent migration would be dictated by the relative stability of the possible lithiated intermediates, offering a sophisticated strategy for the synthesis of complex, polysubstituted quinoline analogues. researchgate.net

Oxidation and Reduction Transformations

The chemical versatility of the quinoline scaffold, particularly in substituted forms like this compound, is evident in its susceptibility to a range of oxidation and reduction reactions. These transformations are pivotal not only for modifying the core structure but also for accessing a diverse array of derivatives with potential applications in medicinal chemistry and materials science. Key transformations include the oxidation of the quinoline nitrogen to form N-oxides, the selective removal of bromine substituents through reductive pathways, and the generation of the aromatic quinoline system from partially saturated precursors via oxidative aromatization.

N-Oxidation of Quinoline Derivatives

The conversion of the quinoline nitrogen to an N-oxide is a significant transformation that alters the electronic properties of the heterocyclic ring, often enhancing its reactivity towards both electrophilic and nucleophilic substitution. This modification is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Research into the N-oxidation of brominated quinolines has revealed that the position of the bromine substituents plays a critical role in the reaction's feasibility. For instance, 6-bromoquinoline undergoes N-oxidation smoothly to yield the corresponding N-oxide in good yields. semanticscholar.org However, attempts to synthesize 6,8-dibromoquinoline-1-oxide under similar conditions have been unsuccessful, resulting in the formation of polymeric materials instead of the desired product. semanticscholar.org This outcome is attributed to the steric hindrance imposed by the bulky bromine atom at the C-8 position, which impedes the approach of the oxidizing agent to the nitrogen atom. semanticscholar.org

Reaction Conditions for N-Oxidation of Bromoquinolines semanticscholar.org
SubstrateReagentSolventYieldOutcome
6-Bromoquinolinem-CPBADCM87%Successful N-Oxidation
6-BromoquinolineAcOH/H₂O₂-60%Successful N-Oxidation
6,8-Dibromoquinoline (B11842131)m-CPBA or AcOH/H₂O₂--Failed; Polymeric material formed

The N-oxide functionality in quinoline analogues serves as a valuable intermediate. The positive charge on the nitrogen atom deactivates the ring towards electrophilic substitution but activates the C-2 and C-4 positions for nucleophilic attack, facilitating the introduction of a variety of functional groups.

Reductive Debromination Strategies

Reductive debromination is a crucial strategy for the selective removal of bromine atoms from the quinoline core, offering a pathway to synthesize analogues that may be difficult to obtain through direct synthesis. This transformation is particularly useful for creating specific substitution patterns or for introducing isotopic labels. A common and effective method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. organic-chemistry.orgsci-hub.se

This process typically employs a palladium catalyst, such as 10% palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.orgsci-hub.se The reaction is generally carried out under neutral conditions, which allows for the selective reduction of bromo groups in the presence of other sensitive functional groups like nitro, cyano, or keto moieties. organic-chemistry.orgresearchgate.net The efficiency of the reduction is dependent on the C-Br bond strength, which is weaker compared to C-Cl or C-F bonds, making debromination a more facile process. organic-chemistry.orgsci-hub.se

Conditions for Catalytic Hydrogenation of Aryl Bromides sci-hub.se
SubstrateCatalyst (mol%)Hydrogen SourceSolventTimeYield
4-Bromo-2-nitrobenzoic acid0.82H₂MeOH40 min92%
4-Bromobenzonitrile0.60H₂MeOH40 minQuantitative
4-Bromobenzoic acid0.60H₂MeOH50 min99%
N-(4-Bromophenyl)acetamide0.60H₂MeOH40 min99%

For a molecule like this compound, controlling the stoichiometry of the hydrogen source or the reaction time could potentially allow for the selective removal of one bromine atom over the other, although regioselectivity would depend on the relative reactivity of the C-6 and C-8 positions. This controlled hydrodehalogenation is a valuable tool in organic synthesis for creating precise molecular architectures. researchgate.net

Oxidative Aromatization and its Utility

Oxidative aromatization is a fundamental transformation for the synthesis of quinolines from their partially saturated precursors, such as dihydroquinolines or tetrahydroquinolines. acs.orgnorthumbria.ac.uk This process is synthetically valuable as it allows for the construction of the quinoline core with specific substitution patterns that might be challenging to achieve through direct aromatic functionalization. northumbria.ac.uk

A variety of oxidizing agents can be employed for this transformation, ranging from classic reagents to more modern, environmentally benign systems. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a highly efficient oxidant for this purpose, although it is considered uneconomical and potentially harmful. acs.org In the search for greener alternatives, inorganic persulfate salts, activated by transition metals like iron or copper, have been identified as effective reagents for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones. acs.org Other methods include the use of palladium acetate (B1210297) in the presence of a Brønsted acid under an oxygen atmosphere, which provides a direct route to substituted quinolines from simple alcohols and anilines. nih.govmdpi.com Biocatalytic approaches using monoamine oxidase (MAO-N) enzymes also offer a mild and sustainable route to quinolines from 1,2,3,4-tetrahydroquinolines. northumbria.ac.ukcardiff.ac.uk

Selected Reagents for Oxidative Aromatization of Quinoline Precursors
Precursor TypeReagent/SystemKey FeaturesReference
3,4-Dihydroquinolin-2(1H)-onesDDQHighly efficient but costly and potentially toxic. acs.org
3,4-Dihydroquinolin-2(1H)-onesK₂S₂O₈ / CuSO₄Economical and environmentally benign. acs.org
TetrahydroquinolinesPd(OAc)₂ / O₂Aerobic oxidation, scalable. nih.gov
TetrahydroquinolinesMonoamine Oxidase (MAO-N)Biocatalytic, mild, and sustainable. northumbria.ac.ukcardiff.ac.uk
1,4-Dihydroquinoline hydroquinoneso-ChloranilEffective for quinoline quinone synthesis. nih.gov

The utility of oxidative aromatization lies in its ability to serve as a key final step in multi-step syntheses of complex quinoline-based molecules. It provides a reliable method to generate the stable aromatic system after the core structure has been assembled and functionalized in its reduced form. This strategy is integral to the synthesis of a wide range of quinoline derivatives used in various fields of chemistry. mdpi.com

Spectroscopic and Computational Characterization of 6,8 Dibromo 2 Methylquinoline and Its Derivatives

Structural Elucidation Techniques

A combination of modern spectroscopic techniques is indispensable for the unambiguous determination of the molecular structure of 6,8-dibromo-2-methylquinoline and its analogues. These methods provide complementary information regarding the connectivity of atoms, the molecular mass, the nature of functional groups, and the three-dimensional arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons, while the ¹³C NMR spectrum would reveal the chemical environment of each unique carbon atom.

In the ¹H NMR spectrum of this compound, the methyl protons at the C2 position would typically appear as a singlet in the upfield region (around 2.5-2.8 ppm). The protons on the pyridine (B92270) ring (H3 and H4) and the benzenoid ring (H5 and H7) would resonate in the downfield aromatic region (typically 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the bromine atoms and the nitrogen heteroatom.

The ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms of the molecule. The methyl carbon would appear at high field (around 20-25 ppm). The carbons bonded to the bromine atoms (C6 and C8) would be significantly shielded compared to their positions in unsubstituted quinoline (B57606), while the remaining aromatic carbons would appear in the 120-150 ppm range.

CompoundTechniqueSolventChemical Shift (δ) / ppm
6,8-Dibromo-1,2,3,4-tetrahydroquinoline¹H NMRCDCl₃7.29 (d, J=1.81 Hz, 1H), 6.96 (d, J=1.81 Hz, 1H), 3.37 (t, J=5.49 Hz, 1H), 2.74 (t, J=6.22 Hz, 1H), 1.90 (m, 1H)
¹³C NMRCDCl₃141.0, 132.0, 131.1, 124.4, 108.8, 107.2, 42.1, 27.5, 21.5

The aromatization of the tetrahydroquinoline ring to form the quinoline system would lead to a general downfield shift for all ring protons and carbons due to the influence of the aromatic ring current. researchgate.net 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals for the target molecule.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇Br₂N), the molecular ion peak (M⁺) in the mass spectrum would be a key identifier. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic triplet of peaks. The (M)⁺ peak will correspond to the molecule containing two ⁷⁹Br atoms, the (M+2)⁺ peak will correspond to one ⁷⁹Br and one ⁸¹Br atom, and the (M+4)⁺ peak will correspond to two ⁸¹Br atoms. The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Electron Ionization Mass Spectrometry (EI-MS) would likely show fragmentation patterns involving the loss of the methyl group or bromine atoms, providing further structural information. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For instance, in the characterization of a derivative, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one , LC/MS (ESI+) was used to confirm its molecular formula, showing an experimental m/z of 387.8971, which closely matched the theoretical value for its protonated form ([C₁₆H₇Br₂NO + H]⁺). mdpi.com This technique similarly confirms the presence and number of bromine atoms through the distinctive isotopic pattern. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Key expected vibrations include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands corresponding to the methyl group around 2950-2850 cm⁻¹.

C=C and C=N stretching: Multiple sharp bands in the 1620-1450 cm⁻¹ region, characteristic of the quinoline aromatic system.

C-Br stretching: Strong bands in the lower frequency region, typically between 700 and 500 cm⁻¹.

Spectroscopic data from related compounds illustrates these features. For 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one , characteristic peaks were observed at 1625 cm⁻¹ (aromatic), 1483 cm⁻¹ (C=N), and 676 cm⁻¹ (C-Br). mdpi.com Similarly, the spectrum for 6,8-dibromo-1,2,3,4-tetrahydroquinoline shows aromatic and aliphatic C-H vibrations as well as characteristic absorptions in the fingerprint region. researchgate.net

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-oneAromatic C=C1625 mdpi.com
C=N1483 mdpi.com
C-Br676 mdpi.com
6,8-Dibromo-1,2,3,4-tetrahydroquinolineN-H3416 researchgate.net
Aliphatic C-H2945, 2835 researchgate.net
Aromatic C=C1590, 1494 researchgate.net
C-N, C-C1350-1165 researchgate.net

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, the structure of the parent compound, 6,8-dibromoquinoline (B11842131) , offers a very close approximation of the molecular geometry and packing. researchgate.net

Crystallographic Data for 6,8-Dibromoquinoline
Molecular FormulaC₉H₅Br₂N
Molecular Weight286.95 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Interactionsπ-π stacking (3.634 Å)

Investigation of Photophysical Properties

The photophysical properties of quinoline derivatives are of great interest for applications in optical materials, sensors, and imaging agents. UV-Vis spectroscopy is the primary tool used to probe the electronic transitions within these molecules.

The UV-Vis absorption spectrum of a molecule provides information about its electronic transitions, typically from a ground electronic state to an excited state. Aromatic systems like quinoline exhibit characteristic absorptions in the UV region arising from π→π* and n→π* electronic transitions.

For this compound, the spectrum is expected to show complex absorption bands. The bromine atoms, acting as auxochromes, are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline due to the extension of the conjugated system through their lone pair electrons. The methyl group, being a weak electron-donating group, would have a smaller, likely red-shifting, effect. The n→π* transition, involving the non-bonding electrons on the nitrogen atom, typically appears as a weaker, lower-energy (longer wavelength) band compared to the more intense π→π* transitions of the aromatic system. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values (ε) would need to be determined experimentally to fully characterize the photophysical profile of this compound.

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of quinoline derivatives. These compounds often exhibit fluorescence, a phenomenon where a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

The quantum yield of quinoline derivatives can be significantly influenced by their molecular structure and the surrounding environment. For instance, some quinoline derivatives have been shown to be effective in sensitizing the luminescence of lanthanide ions like europium(III). unca.edu This process, known as intramolecular energy transfer, involves the quinoline "antenna" absorbing light and transferring the energy to the nearby lanthanide ion, which then luminesces. The efficiency of this sensitization is dependent on the proximity of the quinoline antenna to the metal ion. unca.edu

Studies on various substituted quinolines have demonstrated a wide range of quantum yields. For example, a series of newly synthesized quinoline derivatives exhibited intense green/blue fluorescence with large Stokes shifts. nih.gov In chloroform (B151607) solution, the quantum yields for some of these compounds were as high as 0.78, while for others, the values were much lower, ranging from 0.01 to 0.09. nih.gov The polarity of the solvent also plays a crucial role; for instance, the quantum yields were observed to be lower in more polar solvents like acetonitrile (B52724) and methanol (B129727). nih.gov This sensitivity to the environment highlights the potential of quinoline derivatives as fluorescent probes. researchgate.net In some cases, a low fluorescence quantum yield is desirable, particularly in applications like photocatalysis, where the absorbed light energy is intended to drive chemical reactions rather than being re-emitted as light. depaul.edu

The following table provides a summary of quantum yield data for selected quinoline derivatives in different solvents:

CompoundSolventQuantum Yield (Φ)
Derivative 4hChloroform0.78
Derivative 4dChloroform0.20
Derivative 4iChloroform0.16
Derivative 4hAcetonitrile0.75
Derivative 4dAcetonitrile0.18
Derivative 4iAcetonitrile0.15
Derivative 4hMethanol0.54
Derivative 4dMethanol0.05
Derivative 4iMethanol0.01

Data compiled from a study on green/blue light-emitting quinolines. nih.gov

Solvatochromism and its Relation to Molecular Structure

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is reflected in a shift in the absorption or emission spectra of the compound. Quinolines and their derivatives often exhibit solvatochromic behavior, which provides valuable insights into their electronic structure and the nature of solute-solvent interactions. semanticscholar.org

The absorption spectra of many quinoline derivatives are found to be relatively insensitive to changes in solvent polarity. researchgate.net However, their emission spectra can show a more pronounced red-shift (a shift to longer wavelengths) as the solvent polarity increases, leading to larger Stokes shifts. researchgate.net This behavior is often attributed to the stabilization of the excited state in more polar solvents.

The molecular structure of the quinoline derivative plays a critical role in its solvatochromic properties. For instance, the position of substituents on the quinoline ring can significantly influence the electronic distribution and, consequently, the interaction with solvent molecules. Studies have shown that derivatives with electron-donating and electron-withdrawing groups can exhibit pronounced intramolecular charge transfer (ICT), which is often sensitive to the solvent environment. researchgate.net This makes them useful as environment-responsive fluorescent probes. researchgate.net

Impact of Substituents (e.g., Halogens, Nitro groups) on Luminescence

The luminescence properties of quinoline derivatives can be finely tuned by introducing various substituents onto the quinoline core. Halogens, such as bromine, and nitro groups are common substituents that can significantly alter the photophysical characteristics of the molecule.

The position of a substituent on the quinoline ring can have a profound effect on the electronic properties and, consequently, the luminescence intensities. unca.edu For example, the presence of an amino group at the 4-aryl substituent of the quinoline backbone has been shown to be crucial for enhancing the fluorescence properties of newly synthesized quinolines. nih.gov

Electron-withdrawing groups, such as nitro groups, can influence the energy levels of the molecular orbitals and affect the efficiency of radiative and non-radiative decay pathways. In some cases, the presence of a nitro group can lead to a decrease in fluorescence intensity. Conversely, electron-donating groups can enhance fluorescence. The interplay between the type of substituent and its position on the quinoline ring allows for the rational design of molecules with specific luminescent properties for various applications, including organic light-emitting diodes (OLEDs) and biomolecular markers. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful framework for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound and its derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis (HOMO, LUMO, Energy Gap)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govdergipark.org.tr Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govscirp.org A smaller energy gap generally implies that the molecule is more reactive and can be more easily polarized. rsc.org For quinoline, the HOMO-LUMO energy gap has been calculated to be approximately -4.83 eV. scirp.org

Substituents on the quinoline ring can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.org For example, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller energy gap. This tunability of the electronic structure through substitution is a key aspect in the design of quinoline-based materials for electronic and optical applications. semanticscholar.org

The following table presents calculated HOMO, LUMO, and energy gap values for quinoline and a selection of its derivatives:

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline-6.646-1.8164.83
Derivative 6t--3.640
Derivative 6v--3.402
Derivative 6s--3.809
Derivative 6f--3.696
Derivative 6ao--3.610

Data for quinoline from scirp.org. Data for derivatives from a study on tunable quinoline derivatives. rsc.org

Correlation between Chemical Structure and Electrochemical Potentials

The electrochemical properties of quinoline derivatives, such as their redox potentials, are intrinsically linked to their chemical structure. rsc.org Computational methods can be employed to predict these properties and establish structure-property relationships. For instance, DFT calculations have been used to examine the redox potentials of various quinone isomers, revealing a clear correlation with their structural arrangement. rsc.org

For quinoline derivatives, factors such as the nature and position of substituents can influence the electron density distribution within the molecule, thereby affecting its ability to be oxidized or reduced. This relationship is crucial for applications in areas like organic electronics and battery materials. rsc.org Studies have found correlations between the half-wave redox potentials of indolizino[1,2-b]quinoline derivatives and their biological activities, suggesting that the electrochemical behavior can be a predictor of function. researchgate.net

Computational Approaches to Elucidate Reaction Mechanisms and Regioselectivity

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving quinoline derivatives. acs.org Theoretical studies can provide detailed insights into reaction pathways, transition states, and the factors that govern regioselectivity—the preference for reaction at one position over another.

For example, computational studies have been used to propose mechanisms for the C-H functionalization of quinolines. rsc.org These studies can help to understand the role of catalysts and reaction conditions in controlling the outcome of a reaction. By modeling the energies of different intermediates and transition states, researchers can predict the most likely reaction pathway and explain observed experimental results. This predictive power is essential for the rational design of new synthetic methods for preparing functionalized quinoline derivatives with high efficiency and selectivity.

Molecular Dynamics Simulations for Quinoline Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of quinoline derivatives, MD simulations provide valuable insights into their behavior at the molecular level, particularly their interactions with biological macromolecules. These simulations can elucidate the stability of ligand-protein complexes, conformational changes, and the thermodynamics of binding, which are crucial for drug design and development.

Research on various quinoline derivatives has demonstrated the utility of MD simulations in understanding their potential as therapeutic agents. For instance, simulations have been employed to investigate the stability of quinoline derivatives complexed with enzymes like the SARS-CoV-2 main protease (Mpro) and ataxia telangiectasia mutated (ATM) kinase. nih.govmdpi.com These studies typically involve placing the quinoline derivative within the binding site of the target protein and simulating the system's evolution over a specific period, often in a solvated environment to mimic physiological conditions. mdpi.com

The choice of force field is a critical aspect of setting up MD simulations. For quinoline systems, force fields such as CHARMM36 and the General Amber Force Field (GAFF) have been utilized to describe the potential energy of the system. mdpi.comnih.gov The simulations are typically run using specialized software packages like NAMD or AMBER on high-performance computing clusters. mdpi.comnih.gov

While direct MD simulation studies on this compound were not found in the reviewed literature, the extensive research on other substituted quinolines provides a strong foundation for how such simulations could be applied. By studying the dynamic behavior of this compound in complex with various biological targets, researchers could gain a deeper understanding of its potential pharmacological activity and guide the design of more potent and selective derivatives.

Table 1: Parameters and Methodologies in Molecular Dynamics Simulations of Quinoline Derivatives

Parameter/MethodologyDescriptionApplication in Quinoline StudiesReferences
Force Field A set of parameters used to calculate the potential energy of a system of atoms or molecules.CHARMM36 and FF18SB have been used for protein-ligand complexes involving quinoline derivatives. The General Amber Force Field (GAFF) is employed for the ligand itself. mdpi.comnih.gov
Software Computer programs used to perform the molecular dynamics simulations.NAMD (Nanoscale Molecular Dynamics) and AMBER (Assisted Model Building with Energy Refinement) are commonly used packages for simulating quinoline systems. mdpi.comnih.gov
Simulation Time The duration of the simulated physical time.Simulations for quinoline-protein complexes are often run for tens to hundreds of nanoseconds (e.g., 100 ns) to observe the stability and dynamics of the interactions. mdpi.com
Solvent Model A computational model to represent the solvent (typically water) in the simulation.The TIP3P water model is a common choice for solvating the quinoline-protein system in a periodic box to mimic physiological conditions. nih.gov

Table 2: Key Analyses in Molecular Dynamics Simulations of Quinoline Systems

AnalysisDescriptionInsights Gained for Quinoline DerivativesReferences
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of a molecule or complex over time, compared to a reference structure.Lower RMSD values for a quinoline-protein complex indicate greater stability of the binding pose throughout the simulation. nih.govnih.gov
Root-Mean-Square Fluctuation (RMSF) Measures the deviation of each atom or residue from its average position over the course of the simulation.Higher RMSF values can indicate flexible regions of the protein, which may be important for ligand binding and conformational changes. nih.govnih.gov
Solvent Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent.Changes in SASA upon quinoline binding can indicate how the ligand affects the protein's compactness and exposure to the solvent. nih.govtandfonline.com
Radius of Gyration (RoG) A measure of the compactness of a molecule or complex.A stable RoG value over time suggests that the quinoline-protein complex maintains its overall shape and is not undergoing significant unfolding or expansion. nih.gov
Binding Free Energy Calculation A method to estimate the strength of the non-covalent interaction between a ligand and a protein.Allows for the quantitative assessment of the binding affinity of different quinoline derivatives to a target, aiding in the selection of promising candidates. nih.gov
Hydrogen Bond Analysis Identifies and quantifies the formation and breaking of hydrogen bonds between the ligand and the protein over time.Reveals the specific and persistent hydrogen bonding interactions that are crucial for the stability of the quinoline derivative in the binding site. nih.govtandfonline.com

Advanced Chemical Applications of 6,8 Dibromo 2 Methylquinoline in Materials Science and Synthetic Strategy

Role as a Core Building Block in Organic Synthesis

The presence of two chemically distinct carbon-bromine bonds in 6,8-dibromo-2-methylquinoline makes it an ideal substrate for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. Bromoquinolines are well-established precursors for creating new carbon-carbon and carbon-heteroatom bonds, and the dibrominated nature of this specific molecule enhances its utility. researchgate.net

Key reactions employed to modify the this compound scaffold include:

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the bromoquinoline with various organoboron reagents. acs.orgmdpi.com This method allows for the introduction of aryl, heteroaryl, or alkyl groups at the 6- and 8-positions, which can be used to extend the π-conjugated system of the quinoline (B57606) ring or to introduce functionalities that influence the molecule's physical and biological properties. The reaction typically employs a palladium catalyst and a base to facilitate the coupling. acs.org

Sonogashira Coupling: This cross-coupling reaction introduces alkyne moieties onto the quinoline core by reacting it with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netsoton.ac.ukrsc.org The resulting alkynyl-substituted quinolines are crucial intermediates for synthesizing larger, rigid structures and polyheterocyclic systems. The differential reactivity of the C6-Br and C8-Br bonds can potentially allow for selective mono- or di-alkynylation under controlled conditions.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple bromoarenes, the reactivity of the bromine atoms can be enhanced by introducing strongly electron-withdrawing groups, such as a nitro group, onto the quinoline ring. nih.gov This activation facilitates the displacement of the bromine atoms by nucleophiles like amines (e.g., morpholine, piperazine), providing a direct route to amino-substituted quinoline derivatives. nih.gov

The strategic application of these reactions enables chemists to use this compound as a versatile platform to build a diverse library of substituted 2-methylquinoline (B7769805) derivatives.

Table 1: Key Cross-Coupling Reactions for Functionalizing Dibromoquinolines

Reaction Type Reagents/Catalyst Bond Formed Typical Application
Suzuki-Miyaura Aryl/Alkyl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, Cs₂CO₃) C(sp²)–C(sp²) / C(sp²)–C(sp³) Synthesis of biaryl compounds, extension of π-conjugation. mdpi.com
Sonogashira Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) C(sp²)–C(sp) Introduction of alkyne groups, precursor for cyclization. soton.ac.uk
Heck Alkene, Pd Catalyst, Base C(sp²)–C(sp²) Formation of vinyl-substituted quinolines.
Buchwald-Hartwig Amine, Pd Catalyst, Base C(sp²)–N Synthesis of amino-substituted quinolines.

Precursor for Complex Polyheterocyclic Systems and Advanced Molecules

The derivatives synthesized from this compound serve as pivotal intermediates in the construction of complex polyheterocyclic systems. These larger, often rigid, molecular architectures are of significant interest in medicinal chemistry and materials science. unimi.it The strategy typically involves a two-step process: initial functionalization at the bromine positions, followed by an intramolecular cyclization reaction to form a new fused ring.

A prime example of this strategy is the use of Sonogashira coupling to introduce an alkyne group, which can then undergo intramolecular cyclization. For instance, an alkyne tethered at the C8 position can be induced to react with the quinoline nitrogen or another suitably placed functional group to form a new five- or six-membered ring fused to the original quinoline scaffold. This approach has been successfully used to create pyrrolo[3,2,1-ij]quinolinone systems from related 6,8-dibromoquinolinone precursors.

Furthermore, Friedländer annulation, a classic method for quinoline synthesis, can be adapted to build upon the dibromoquinoline framework. By reacting a functionalized this compound derivative (e.g., one containing an ortho-aminoaryl ketone moiety) with a suitable ketone, additional heterocyclic rings can be fused to the molecule. This methodology has been applied to synthesize complex structures like 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one from related precursors, demonstrating the potential to build elaborate polycyclic aromatic systems. mdpi.com

Table 2: Examples of Polyheterocyclic Systems Derived from Dibromoquinoline Precursors

Precursor Type Reaction Sequence Resulting Polyheterocyclic System
8-Alkynyl-6-bromoquinoline derivative Intramolecular Cyclization Pyrrolo[3,2,1-ij]quinolinone
2-Amino-3,5-dibromobenzaldehyde derivative Friedländer Annulation with 1,3-indandione 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one mdpi.com
6,8-Dibromoquinoline (B11842131) with activating groups Nucleophilic Substitution followed by Cyclization Fused Thieno[3,2-c]quinolines

Application in the Development of Luminescent Materials and Optoelectronic Devices

Quinoline and its derivatives are well-known fluorophores, and their photophysical properties can be finely tuned through chemical modification. researchgate.netnih.gov The this compound scaffold is an excellent starting point for creating novel luminescent materials. By replacing the bromine atoms with π-conjugated groups via Suzuki or Sonogashira couplings, the extent of the molecule's delocalized electron system can be systematically increased.

This extension of conjugation typically leads to significant changes in the absorption and emission spectra of the molecule:

Bathochromic Shift: The absorption and emission maxima shift to longer wavelengths (a "red shift"), moving the fluorescence from the ultraviolet or blue region towards the green, yellow, or even red part of the spectrum.

Increased Quantum Yield: The efficiency of the fluorescence process (the quantum yield) can be enhanced by the introduction of rigid, planar aromatic substituents that reduce non-radiative decay pathways. mdpi.com

Derivatives of 2-arylquinolines and related quinazolines have been shown to exhibit promising photophysical properties, including high fluorescence quantum yields and solvatochromism (where the emission color changes with solvent polarity). nih.govmdpi.com These characteristics are highly desirable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging agents. The systematic functionalization of this compound provides a rational approach to designing molecules with targeted emission wavelengths and efficiencies.

Table 3: Predicted Photophysical Effects of Substitution on the 2-Methylquinoline Core

Substituent at C6/C8 Position Expected Effect on π-System Predicted Change in Emission Potential Application
Phenyl (via Suzuki coupling) Moderate extension of conjugation Red shift, potential increase in quantum yield Blue/Green OLED emitters
Naphthyl/Anthracenyl (via Suzuki) Significant extension of conjugation Strong red shift into visible spectrum Green/Yellow/Red OLED emitters
Phenylethynyl (via Sonogashira) Rigid, linear extension of conjugation Red shift, high quantum yield Fluorescent probes, OLEDs
Donor-Acceptor Aryl Groups Intramolecular Charge Transfer (ICT) Strong red shift, solvatochromism Chemical sensors, NLO materials

Utility as Ligands in Coordination Chemistry

The quinoline ring contains a nitrogen atom with a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide range of metal ions. firsthope.co.in As such, this compound and its derivatives can function as ligands in coordination chemistry. The electronic properties of the ligand, and thus the stability and reactivity of the resulting metal complex, can be modulated by the substituents on the quinoline ring.

The bromine atoms at the 6- and 8-positions are electron-withdrawing, which slightly reduces the basicity of the quinoline nitrogen compared to unsubstituted 2-methylquinoline. However, these bromine atoms also provide synthetic handles to introduce additional donor atoms, transforming the molecule from a simple monodentate ligand into a more complex bidentate or polydentate chelating agent.

For example, replacing the bromine at the C8-position with a hydroxyl group (to form a 6-bromo-2-methylquinolin-8-ol (B13980856) derivative) would create a classic bidentate (N,O⁻) chelating ligand, similar to the well-known 8-hydroxyquinoline (B1678124). mdpi.com Such ligands form stable complexes with numerous transition metals and have applications in catalysis, sensing, and medicinal inorganic chemistry. mdpi.comnih.gov The remaining bromine at the C6-position could be used for further modification, such as linking the complex to a polymer support or another molecular entity.

Table 4: Potential Coordination Modes of this compound Derivatives

Ligand Derivative Donor Atoms Chelate Ring Size Potential Metal Ions
This compound N N/A (Monodentate) Ru(II), Rh(III), Pd(II)
6-Bromo-8-hydroxy-2-methylquinoline N, O⁻ 5-membered Cu(II), Zn(II), Ga(III), Sb(V) nih.gov
6-Bromo-8-amino-2-methylquinoline N, N 5-membered Pd(II), Pt(II), Ru(II)
6,8-Bis(2-pyridyl)-2-methylquinoline N, N', N'' Two 5-membered Fe(II), Co(II), Ni(II)

Future Research Directions and Emerging Opportunities in 6,8 Dibromo 2 Methylquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes for 6,8-Dibromo-2-methylQuinoline

The classical syntheses of quinolines, such as the Skraup and Doebner-von Miller reactions, have been foundational but are often hampered by harsh conditions, including the use of strong acids, toxic oxidants, and high temperatures, leading to low yields and significant waste. nih.govrsc.orgnih.gov The future of this compound synthesis lies in refining these methods to align with the principles of green chemistry.

A promising avenue involves the modernization of the Doebner-von Miller reaction, which traditionally constructs 2-methylquinolines from an aniline (B41778) and an α,β-unsaturated aldehyde. nih.govnih.gov For the target compound, this would involve the condensation of 2,4-dibromoaniline (B146533) with crotonaldehyde (B89634). Future research could focus on replacing corrosive acid catalysts like sulfuric acid with solid acid catalysts or Brønsted-acidic ionic liquids, which offer easier separation and recyclability. nih.gov Furthermore, the use of continuous flow reactors could provide better control over the often violently exothermic nature of these reactions, improving safety and yield. nih.gov

Microwave-assisted organic synthesis (MAOS) offers another significant opportunity for sustainable production. nih.gov Applying microwave irradiation to classical methods like the Skraup synthesis (using 2,4-dibromoaniline and glycerol) has been shown to dramatically reduce reaction times and, in some cases, improve yields while enabling the use of greener solvents like water. rsc.orgrsc.orgresearchgate.net

Future synthetic strategies could explore the following innovations:

Catalyst Development: Designing heterogeneous catalysts that are robust, recyclable, and can operate under milder conditions.

Alternative Energy Sources: Expanding the use of microwave and ultrasound irradiation to reduce reliance on conventional heating and shorten reaction times. nih.govrsc.org

Green Solvents: Investigating the use of water, supercritical fluids, or biodegradable ionic liquids as reaction media to replace volatile and toxic organic solvents. rsc.orgresearchgate.net

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis of the quinoline (B57606) core. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
ParameterTraditional Methods (e.g., Skraup, Doebner-von Miller)Emerging Sustainable Alternatives
Catalyst Concentrated H₂SO₄, As₂O₅, FeSO₄Solid acid catalysts, Brønsted-acidic ionic liquids, metal-free systems
Solvent Nitrobenzene, concentrated acidsWater, ionic liquids, solvent-free conditions
Energy Source Conventional heating (reflux)Microwave irradiation, ultrasound
Reaction Time Several hours to daysMinutes to a few hours
Key Issues Harsh conditions, toxic reagents, low yields, difficult purificationHigh atom economy, reduced waste, milder conditions, improved safety

Exploration of Undiscovered Reactivities and Functionalization Strategies

The dibrominated structure of this compound provides two key "handles" for extensive chemical modification, primarily through modern transition-metal-catalyzed cross-coupling reactions. While these reactions are well-established, their application to this specific scaffold remains largely unexplored and offers a fertile ground for discovering new derivatives. The differential electronic environments of the C6 and C8 positions may also allow for selective functionalization, opening pathways to precisely tailored molecular architectures.

The primary opportunities lie in palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds at the sites of the bromine atoms.

Suzuki-Miyaura Coupling: Reacting this compound with a wide array of aryl, heteroaryl, or alkyl boronic acids or esters can generate a diverse library of biaryl and substituted quinoline compounds. wikipedia.orgorganic-chemistry.orglibretexts.org This is a robust method for extending the π-conjugated system of the quinoline core.

Sonogashira Coupling: The coupling with terminal alkynes provides a direct route to alkynyl-substituted quinolines. wikipedia.orglibretexts.org These products are valuable intermediates themselves, capable of undergoing further transformations such as cycloadditions or serving as building blocks for complex materials and pharmaceutical agents.

Buchwald-Hartwig Amination: This reaction allows for the introduction of primary or secondary amines at the C6 and C8 positions, creating aryl amine structures that are prevalent in pharmacologically active molecules. wikipedia.orglibretexts.org

Heck Coupling: The reaction with alkenes can be used to install vinyl groups, which can then be subjected to further modifications like polymerization or oxidation.

A key research challenge is to develop conditions for selective mono-functionalization versus di-functionalization. By carefully tuning catalysts, ligands, temperature, and stoichiometry, it may be possible to selectively react at either the C6 or C8 position, vastly increasing the synthetic utility of the parent compound.

Table 2: Potential Functionalization Strategies via Cross-Coupling Reactions
Reaction TypeCoupling PartnerResulting Functional GroupPotential Application
Suzuki-Miyaura R-B(OH)₂Aryl, Heteroaryl, AlkylMaterials science, medicinal chemistry
Sonogashira R-C≡CHAlkynylOrganic electronics, drug scaffolds
Buchwald-Hartwig R¹R²NHAmino (NR¹R²)Pharmaceuticals, ligand design
Heck AlkeneVinylPolymer chemistry, synthetic intermediates
Stille R-Sn(Alkyl)₃Aryl, VinylComplex molecule synthesis
Cyantion Zn(CN)₂Nitrile (-CN)Conversion to acids, amines, tetrazoles

Advanced Computational Design and Prediction of New Quinoline Derivatives with Tailored Properties

Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel quinoline derivatives, saving significant time and resources compared to traditional trial-and-error synthesis. orientjchem.org By using the this compound scaffold as a starting point, in silico techniques can be used to design a virtual library of new compounds and predict their properties before they are ever synthesized in a lab.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in this process. nih.govmdpi.commdpi.comresearchgate.net These models correlate the 3D structural features (steric, electrostatic, hydrophobic fields) of a series of molecules with their biological activity. nih.govmdpi.com By building a QSAR model based on known active quinoline compounds, researchers can predict the activity of new virtual derivatives of this compound and identify which substitutions at the C6 and C8 positions are most likely to enhance a desired property, such as anticancer or antimicrobial efficacy. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a specific biological target, such as an enzyme or receptor. nih.govnih.govresearchgate.net For example, new derivatives designed from the this compound core can be docked into the active site of a cancer-related protein to estimate their potential as inhibitors. The docking scores and predicted binding modes help prioritize the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: To further refine predictions from molecular docking, MD simulations can be performed. nih.govdoi.orgmdpi.com These simulations model the movement of the ligand and protein over time, providing insights into the stability of the protein-ligand complex and confirming key binding interactions. This helps validate whether a designed molecule is likely to remain bound to its target under physiological conditions. mdpi.comresearchgate.net

The integration of these computational methods creates a powerful workflow for the rational design of new quinoline-based agents with properties tailored for specific applications in medicine, electronics, or materials science.

Table 3: Role of Computational Techniques in Quinoline Derivative Design
Computational MethodPrimary FunctionApplication in this compound Research
3D-QSAR (CoMFA/CoMSIA) Correlates molecular structure with biological activityPredicting the activity of new derivatives and guiding structural modifications
Molecular Docking Predicts binding mode and affinity to a biological targetScreening virtual libraries to identify potential inhibitors of specific proteins
Molecular Dynamics (MD) Simulates the dynamic behavior of a molecule and its complexValidating the stability of ligand-protein interactions over time
ADME/T Prediction Predicts Absorption, Distribution, Metabolism, Excretion, and ToxicityAssessing the drug-likeness and potential safety profile of new compounds early in the design phase

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 6,8-dibromo-2-methylquinoline?

  • Methodological Answer : A two-step approach is widely used: (1) Bromination of 1,2,3,4-tetrahydroquinoline precursors using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by (2) oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in anhydrous benzene under argon to aromatize the ring. Purification involves silica gel chromatography (EtOAc/hexane) and recrystallization .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Assign 1H^1H and 13C^{13}C signals to confirm substitution patterns (e.g., distinguishing Br and CH3_3 groups) .
  • X-ray crystallography : Resolve crystal packing interactions (e.g., π-π stacking at ~3.6 Å) and verify bond angles/torsions (e.g., Br1–C2–C3–C4 torsion angle: -179.0°) using SHELXL for refinement .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Silica gel column chromatography (EtOAc/hexane gradients) is standard. For crystalline products, recrystallization from pentane/ethyl acetate (70:30) yields high-purity material. Monitor via TLC (Rf_f ~0.4–0.65 in EtOAc/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

  • Methodological Answer : Key variables:

  • Catalysts : Use Lewis acids like Bi(OTf)3_3 (5 mol%) to accelerate substitution reactions .
  • Temperature : Prolonged reflux (e.g., 36 h at 353 K) enhances aromatization efficiency .
  • Solvent : Anhydrous benzene or chloroform minimizes side reactions during bromination .

Q. What strategies enable selective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Metal-halogen exchange : Replace bromine atoms via Suzuki-Miyaura coupling or nucleophilic substitution (e.g., methoxylation using NaOMe) .
  • Bioisosteric replacements : Introduce heterocycles (e.g., imidazole) at the 6- or 8-position to enhance bioactivity .

Q. How do π-π stacking interactions in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer : Crystallographic analysis (via SHELX) reveals planar quinoline rings with π-π interactions (Cg⋯Cg ~3.6 Å) along the a-axis. These interactions stabilize the lattice, potentially affecting solubility and melting behavior. Computational modeling (DFT) can correlate stacking energy with experimental solubility data .

Q. How should researchers design assays to evaluate the anticancer activity of this compound derivatives?

  • Methodological Answer :

  • Cell lines : Test against human tumor lines (e.g., MCF-7, HepG2) using MTT assays.
  • Dose-response : Include 6,8-dibromoquinoline and dimethoxy analogs as positive controls (IC50_{50} values reported in prior studies) .
  • Mechanistic studies : Assess DNA intercalation or topoisomerase inhibition via comet assays or Western blotting .

Q. How can contradictory spectroscopic or bioactivity data be resolved during derivative characterization?

  • Methodological Answer :

  • NMR discrepancies : Reassign signals using 2D techniques (HSQC, HMBC) or compare with computed spectra (DFT).
  • Bioactivity outliers : Validate via dose-response replicates and check for assay interference (e.g., compound aggregation) .

Research Design & Frameworks

Q. What frameworks (e.g., PICO, FINER) are applicable to formulating rigorous research questions around this compound?

  • Methodological Answer :

  • PICO : Define Population (e.g., cancer cell lines), Intervention (derivative synthesis), Comparison (existing quinoline drugs), and Outcome (IC50_{50} reduction).
  • FINER : Ensure questions are Feasible (lab resources), Interesting (novel substitutions), Novel (unexplored bioactivity), Ethical (non-toxic intermediates), and Relevant (antimicrobial/anticancer focus) .

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